2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside natural sources
2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside natural sources
An In-Depth Technical Guide to the Natural Sources of 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside for Researchers and Drug Development Professionals
Introduction
2,3,5,4'-Tetrahydroxystilbene 2-O-β-D-glucoside (TSG), a water-soluble stilbenoid, is a prominent bioactive compound that has garnered significant attention within the scientific community. Its polyphenolic structure, similar to that of resveratrol, underpins a wide array of pharmacological activities, making it a compound of high interest for therapeutic development.[1][2] This guide provides a comprehensive overview of the primary natural sources of TSG, detailing its biosynthesis, validated extraction and purification protocols, analytical characterization, and established biological activities to support research and drug discovery initiatives.
Principal Natural Source: Polygonum multiflorum Thunb.
The most significant and commercially viable natural source of 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside is the tuberous root of Polygonum multiflorum Thunb. (family Polygonaceae).[3][4][5] This plant, also known as Fallopia multiflora, is a perennial vine with a long history of use in traditional Chinese medicine, where it is commonly referred to as "He Shou Wu" or "Fo-ti".[5][6] Traditionally, it has been utilized for its perceived anti-aging, vitality-enhancing, and hair-blackening properties.[1]
TSG is considered the main and unique active ingredient in P. multiflorum and serves as a critical quality marker for the herb in the Chinese Pharmacopoeia.[1][3] Its presence is central to the plant's therapeutic profile, distinguishing it from other medicinal plants.
Other Potential Sources
While P. multiflorum is the primary source, TSG has been isolated from other plants within the Polygonaceae family. It is found in various Polygonum species.[7][8] Additionally, the genus Rheum (rhubarb), which also belongs to the Polygonaceae family, is known to contain a variety of stilbene compounds, suggesting it as a potential, albeit less concentrated, source.[9][10]
Biosynthesis of 2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside
The biosynthesis of stilbenoids in plants follows the phenylpropanoid pathway. While the specific enzymatic steps leading to TSG in P. multiflorum are a subject of ongoing research, the general pathway provides a strong foundational understanding. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce a stilbene backbone, which is then hydroxylated and glycosylated to yield TSG.
Caption: Conceptual biosynthesis pathway of TSG via the phenylpropanoid pathway.
Extraction and Purification Protocol
The extraction of TSG from P. multiflorum is a multi-step process designed to efficiently isolate this water-soluble compound while minimizing degradation and removing impurities. The choice of solvent and chromatographic media is critical for achieving high purity and yield.
Step-by-Step Methodology
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Material Preparation:
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Obtain dried tuberous roots of P. multiflorum.
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Grind the roots into a coarse powder to increase the surface area for solvent penetration.
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Solvent Extraction:
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Reflux the powdered plant material with an aqueous ethanol solution (typically 50-70% ethanol).[2][11] A common ratio is 1:10 (w/v) of plant material to solvent.
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Perform the extraction at a controlled temperature (e.g., 65-80°C) for 2-3 hours.
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Repeat the extraction process 2-3 times with fresh solvent to ensure maximum recovery.
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Combine the filtrates from all extractions.
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Solvent Removal and Concentration:
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Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
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The resulting aqueous concentrate can be lyophilized to yield a crude powder extract.[2]
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-
Chromatographic Purification:
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Macroporous Resin Chromatography: Dissolve the crude extract in water and apply it to a macroporous resin column (e.g., Diaion HP-20).[12]
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
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Elute the stilbenoids with a stepwise gradient of methanol or ethanol (e.g., 30%, 50%, 80%). TSG typically elutes in the 50% methanol fraction.[12]
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-
Reverse-Phase Chromatography: For higher purity, the TSG-rich fraction is further purified using a reverse-phase C18 column.[12]
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The mobile phase often consists of a mixture of acetonitrile and water, sometimes with a small amount of acid (e.g., 0.05% trifluoroacetic acid) to improve peak shape.[12]
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Collect fractions and monitor by HPLC to identify those containing pure TSG.
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Final Product:
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Combine the pure fractions and remove the solvent under vacuum.
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The final product can be obtained as a white or off-white powder after lyophilization.
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Caption: General workflow for the extraction and purification of TSG.
Analytical Characterization
Accurate identification and quantification of TSG are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the standard method.
| Parameter | Typical Conditions | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent separation of polyphenolic compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% phosphoric acid) | Allows for the elution of compounds with a wide range of polarities and ensures good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, providing good resolution and run times. |
| Detection | UV at 320 nm | This wavelength corresponds to a strong absorbance maximum for stilbenes, offering high sensitivity. |
| Temperature | 25-30 °C | Maintains consistent retention times and improves reproducibility. |
Structural elucidation is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) to verify the molecular weight and fragmentation patterns.
Pharmacological Activities and Therapeutic Potential
TSG exhibits a broad spectrum of pharmacological activities, making it a promising candidate for addressing various chronic and age-related diseases.[3][4] Its mechanisms of action are multi-targeted, often involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cellular homeostasis.
| Pharmacological Effect | Key Signaling Pathways Modulated | References |
| Anti-Aging | SIRT1, AMPK, Nrf2 | [3][5] |
| Neuroprotection | PI3K/Akt, Bcl-2/Bax, NF-κB | [3][4][5] |
| Cardiovascular Protection | eNOS/NO, ERK1/2, TGF-β/Smad | [3][4] |
| Anti-Inflammatory | NF-κB, AMPK, JNK | [3][8] |
| Antioxidant | Nrf2, ROS-NO, enhances SOD and GSH-Px activity | [1][3] |
| Hepatoprotection | Modulation of lipid metabolism pathways | [3][4] |
| Anti-Osteoporosis | TGF-β/Smad | [3][4] |
Modulation of the SIRT1 Anti-Aging Pathway
One of the key mechanisms underlying TSG's anti-aging effects is its ability to activate Sirtuin 1 (SIRT1), a crucial regulator of cellular metabolism and longevity.
Caption: TSG's modulation of the AMPK/SIRT1 signaling pathway.
Conclusion
2,3,5,4'-Tetrahydroxystilbene 2-O-glucoside is a highly valuable natural product predominantly sourced from the roots of Polygonum multiflorum. Its extensive and well-documented pharmacological activities, particularly in the realms of anti-aging and neuroprotection, position it as a lead compound for further preclinical and clinical investigation. The established protocols for its extraction and analysis provide a solid foundation for researchers and drug development professionals to explore its full therapeutic potential. Future research should focus on optimizing bioavailability and conducting rigorous clinical trials to translate its promising preclinical profile into tangible health benefits.
References
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Wang, Y., Dai, Y., Gong, M., Fu, W., Ma, Z., Liu, X., Zhou, F., & Li, Y. (2022). A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside. Frontiers in Pharmacology. [Link]
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Wang, Y., Dai, Y., Gong, M., Fu, W., Ma, Z., Liu, X., Zhou, F., & Li, Y. (2022). A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-Glucoside. PubMed. [Link]
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Chen, Y., et al. (2024). 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) from Polygonum multiflorum Thunb.: A Systematic Review on Anti-Aging. MDPI. [Link]
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Chan, Y. C., et al. (2016). Biological Activities of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside in Antiaging and Antiaging-Related Disease Treatments. Oxidative Medicine and Cellular Longevity. [Link]
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Chen, Y., et al. (2024). 2,3,5,4'-Tetrahydroxystilbene-2-O-β-D-glucoside (TSG) from Polygonum multiflorum Thunb.: A Systematic Review on Anti-Aging. PubMed. [Link]
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Unknown Author. (2024). The process of extracting 2,3,5,4' - tetrahydroxystilbene - 2 - O - β - D - glucoside from Polygonum multiflorum Thunb. extract. Medium. [Link]
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Zhang, Y., et al. (2020). A review on the extraction, purification, detection, and pharmacological effects of 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glucoside from Polygonum multiflorum. PubMed. [Link]
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Shao, L., et al. (2012). Tetrahydroxystilbene-2-O-β-D-glycoside Biosynthesis by Suspension Cells Cultures of Polygonum multiflorum Thunb and Production Enhancement by Methyl Jasmonate and Salicylic Acid. PMC - NIH. [Link]
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Zhang, Y., et al. (2020). A review on the extraction, purification, detection, and pharmacological effects of 2,3,5,4'-tetrahydroxystilbene-2-O-β-d-glucoside from Polygonum multiflorum. ResearchGate. [Link]
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Chen, Y. T., et al. (2023). 2,3,5,4′-Tetrahydroxystilbene (TG1), a Novel Compound Derived from 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside (THSG), Inhibits Colorectal Cancer Progression by Inducing Ferroptosis, Apoptosis, and Autophagy. MDPI. [Link]
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Unknown Author. (2023). The isolation flowchart of 2,3,5,4′-Tetrahydroxy-stilbene-2-O-β-d-glucoside (THSG) from Polygonum multiflorum Thunb. (PM). ResearchGate. [Link]
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Agarwal, S. K., et al. (2001). Chemistry and Pharmacology of Rhubarb (Rheum species)- A Review. ResearchGate. [Link]
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Unknown Author. (2014). Comparison of content of 2,3,5,4'-tetrahydroxystilbene-2-O-beta-D-glucoside and anthraquinon in different ploidy Radix Polygoni Multiflori. ResearchGate. [Link]
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